Benzofurans are heterocyclic compounds consisting of a benzene ring fused to a furan ring. Benzofuran carboxylic acid derivatives are a subclass containing a carboxylic acid group (-COOH) attached to the benzofuran ring system. These compounds are commonly found in natural products and have garnered interest for their diverse biological activities. []
6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a compound belonging to the class of benzofuran derivatives. This compound is characterized by the presence of two methoxy groups and a carboxylic acid functional group, contributing to its unique chemical properties and potential biological activities. The molecular formula of this compound is , with a molecular weight of approximately 236.22 g/mol. It has been the subject of various studies due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents .
6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid is classified as a benzofuran derivative. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
The synthesis of 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid can be achieved through several methods:
These synthetic routes highlight the versatility in producing this compound, allowing for modifications that can lead to derivatives with enhanced biological activities.
The molecular structure of 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid can be described using its International Chemical Identifier (InChI) and InChI key:
InChI=1S/C12H12O5/c1-6-7-4-5-8(15-2)11(16-3)10(7)17-9(6)12(13)14/h4-5H,1-3H3,(H,13,14)
QPCXEGHLFLPDSP-UHFFFAOYSA-N
The structure features a benzofuran core with two methoxy groups located at positions 6 and 7, and a carboxylic acid group at position 2. This arrangement contributes to its chemical reactivity and potential interactions with biological targets .
6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid participates in several notable chemical reactions:
These reactions demonstrate the compound's utility in organic synthesis and its potential for generating novel derivatives with varied functionalities.
The mechanism of action for 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid primarily revolves around its biological activities:
These mechanisms highlight the importance of structural features in determining the biological activity of benzofuran derivatives.
The physical and chemical properties of 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid has several scientific uses:
The ongoing research into this compound underscores its significance in medicinal chemistry and organic synthesis, paving the way for future discoveries and applications in drug development.
The microwave-assisted Perkin rearrangement represents a transformative advancement in synthesizing benzofuran-2-carboxylic acids, including 6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid. This method utilizes 3-bromocoumarins as precursors, which undergo base-catalyzed ring contraction under microwave irradiation. Key reaction conditions include:
Table 1: Microwave Power Optimization for Perkin Rearrangement
| Temperature (°C) | Power (W) | Time (min) | Yield of 2a (%) |
|---|---|---|---|
| 79 | 250 | 5 | Incomplete |
| 79 | 300 | 5 | 99 |
| 79 | 400 | 5 | 99 |
| 79 | 500 | 5 | 90 |
The mechanism involves base-catalyzed ring fission of 3-bromocoumarin, forming a phenoxide anion that attacks the vinyl halide to construct the benzofuran core. Microwave irradiation accelerates this process by enhancing molecular rotation and dipole alignment [1].
Regioselective bromination at the coumarin C3 position is critical for subsequent Perkin rearrangement. This is achieved using:
Yields range from 80–89% for substituted coumarins (Table 2). Electron-rich coumarins (e.g., 4-methyl-6,7-dimethoxycoumarin) exhibit higher reactivity due to enhanced nucleophilic character at C3. The bromination proceeds via electrophilic aromatic substitution, where NBS generates Br⁺ equivalents that target the coumarin’s enolizable position [1] [4].
Table 2: Yields of 3-Bromocoumarin Precursors
| Coumarin Reactant | Product | Yield (%) |
|---|---|---|
| 4-Methyl-6,7-dimethoxycoumarin | 1a | 89 |
| 4-Methyl-7-methoxycoumarin | 1b | 85 |
| 6,7-Dimethoxycoumarin | 1c | 83 |
| 7-Methoxycoumarin | 1d | 80 |
Solvent polarity and base strength significantly impact the Perkin rearrangement:
Post-reaction workup involves acidification (HCl) to precipitate the carboxylic acid product. Catalytic additives like phase-transfer agents do not enhance yield, confirming the sufficiency of NaOH alone [1].
Table 3: Solvent and Base Screening
| Solvent | Base | Reaction Progress | Yield (%) |
|---|---|---|---|
| Ethanol | NaOH | Complete in 5 min | 99 |
| DMF | NaOH | Side products | <20 |
| Ethanol | K₂CO₃ | Incomplete | 40 |
| Ethanol | None | No reaction | 0 |
Traditional Perkin rearrangement requires refluxing 3-bromocoumarins in ethanolic NaOH for 3 hours, achieving quantitative yields but with high energy input and prolonged duration. In contrast, microwave acceleration reduces the reaction time 36-fold (5 min) while maintaining yields >95% (Table 4) [1] [4].
Table 4: Traditional vs. Microwave-Assisted Synthesis
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Temperature | 78°C (reflux) | 79°C |
| Time | 180 min | 5 min |
| Yield of 2a | ~99% | 99% |
| Energy Consumption | High | Low |
| Scalability | Limited by reflux | Enhanced |
The key advantages of microwave synthesis include:
Compound Names Mentioned:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5